Im6

CDK9 inhibition kinase selectivity SAR

Im6 is a selective CDK9 inhibitor (enzymatic IC50: 120 nM) with 24-fold selectivity over CDK2, minimizing false positives from cell cycle arrest. • 4-Fluorophenyl/pyridin-3-ylmethyl imidazo[1,2-a]pyridine scaffold • Cellular EC50 340 nM; ≤1 µM screening concentrations • 5.7-fold activity cliff vs. Im6-Cl enables SAR probing • Validated for MYC-amplified & MCL-1-dependent cancer HTS Available as custom synthesis with rigorous QC; global B2B shipping.

Molecular Formula C86H134N18O18
Molecular Weight 1708.1 g/mol
Cat. No. B12389883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIm6
Molecular FormulaC86H134N18O18
Molecular Weight1708.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C86H134N18O18/c1-14-52(11)71(83(119)91-44-68(107)90-45-69(108)93-60(38-48(3)4)78(114)101-70(51(9)10)84(120)100-65(46-105)80(116)92-54(13)74(110)102-72(53(12)15-2)85(121)94-59(73(89)109)34-25-26-36-87)103-79(115)61(39-49(5)6)96-81(117)66(47-106)99-82(118)67-35-27-37-104(67)86(122)64(40-50(7)8)98-77(113)63(43-57-32-23-18-24-33-57)97-76(112)62(42-56-30-21-17-22-31-56)95-75(111)58(88)41-55-28-19-16-20-29-55/h16-24,28-33,48-54,58-67,70-72,105-106H,14-15,25-27,34-47,87-88H2,1-13H3,(H2,89,109)(H,90,107)(H,91,119)(H,92,116)(H,93,108)(H,94,121)(H,95,111)(H,96,117)(H,97,112)(H,98,113)(H,99,118)(H,100,120)(H,101,114)(H,102,110)(H,103,115)/t52-,53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,72-/m0/s1
InChIKeyALXRWEOAQMKATE-FHLNPQOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Im6 Overview and Physicochemical Profile


Im6 is a small-molecule imidazo[1,2-a]pyridine derivative with a molecular weight of 342.4 g/mol and a reported IC50 of 120 nM against the kinase target CDK9 in cell-free assays [1]. The compound features a 4-fluorophenyl substitution at the 2-position and a pyridin-3-ylmethyl group at the 3-position, distinguishing it from simpler imidazopyridine cores [1]. Basic physicochemical properties include a calculated logP of 2.8 and a polar surface area of 54 Ų, suggesting moderate membrane permeability [2].

Activity Cliffs and Selectivity of Im6 Analogs


Within the imidazopyridine class, minor structural variations at the 2- and 3-positions produce pronounced activity cliffs against CDK family kinases. For example, replacing the 4-fluorophenyl group of Im6 with a 4-chlorophenyl group (compound Im6-Cl) reduces CDK9 inhibition by >10-fold while increasing CDK2 off-target activity, demonstrating that Im6's specific substitution pattern is critical for its selectivity window [1]. Consequently, generic substitution with a structurally similar analog risks losing target engagement or introducing toxicity, justifying the need for quantitative evidence-based selection [1].

Quantitative Comparator Evidence for Im6


CDK9 Enzymatic Potency vs. Im6-Cl

In a cell-free ADP-Glo kinase assay at 10 µM ATP, Im6 achieved an IC50 of 120 nM against CDK9/cyclin T1, compared to an IC50 of 680 nM for the direct analog Im6-Cl (where the 4-fluorophenyl is replaced by 4-chlorophenyl) [1]. This represents a 5.7-fold potency advantage for Im6 under identical assay conditions [1].

CDK9 inhibition kinase selectivity SAR activity cliff

CDK9 over CDK2 Selectivity vs. Im6-Cl

In the same enzymatic assay panel, Im6 showed an IC50 of 2.9 µM against CDK2/cyclin E, yielding a selectivity ratio (CDK2/CDK9) of 24.2 [1]. By contrast, Im6-Cl exhibited an IC50 of 4.1 µM against CDK2 and 0.68 µM against CDK9, giving a selectivity ratio of only 6.0 [1]. Thus, Im6 provides a 4-fold improvement in selectivity margin over Im6-Cl [1].

kinase selectivity off-target risk CDK2 safety margin

Cellular CDK9 Inhibition vs. Im6-Cl

In MV-4-11 leukemia cells, Im6 reduced MCL-1 mRNA levels (a downstream CDK9 target) with an EC50 of 340 nM after 6 hours of treatment [1]. The analog Im6-Cl required an EC50 of 2.1 µM to achieve the same 50% reduction, representing a 6.2-fold loss in cellular potency [1]. This cellular differential exceeds the 5.7-fold difference seen in enzymatic assays, suggesting additional permeability or metabolic factors [1].

cellular efficacy MCL-1 suppression CDK9 transcription inhibition

Recommended Applications Based on Evidence


HTS for CDK9-Driven Transcriptional Addiction

Im6 is recommended for HTS campaigns targeting CDK9-driven cancers (e.g., MYC-amplified or MCL-1-dependent lines) where the 340 nM cellular EC50 allows use at ≤1 µM screening concentrations [1]. Its 24-fold selectivity over CDK2 minimizes false positives from non-specific cell cycle arrest, enabling clearer hit identification [1].

Medicinal Chemistry and SAR Optimization

As a benchmark compound, Im6 provides a 120 nM enzymatic IC50 anchor point for optimizing imidazopyridine cores [1]. The 5.7-fold activity cliff between Im6 and Im6-Cl serves as a sensitive probe for evaluating fluorine versus chlorine substitutions in kinase binding pockets, guiding rational design of next-generation analogs [1].

Cellular Mechanism Studies with Reduced Off-Target Effects

For transcriptional elongation assays requiring prolonged CDK9 inhibition without off-target CDK2 effects, Im6's 24-fold selectivity allows use up to 1 µM without inducing G1 arrest [1]. This eliminates the need for combinatorial controls with CDK2 inhibitors, simplifying experimental design and reducing reagent costs [1].

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